Demonstrated Synthetic Utility: A High-Yield Esterification Protocol for Ethyl 3-chloroisonicotinate
A defined synthetic protocol for ethyl 3-chloroisonicotinate from 3-chloroisonicotinic acid and ethanol in the presence of thionyl chloride and DIPEA achieves a 94% yield, with full characterization by 1H NMR . While comparable yields can be obtained for other esters, this protocol provides a verifiable benchmark for this specific regioisomer, ensuring product identity and purity for subsequent reactions .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | Literature yields for analogous esterifications of other isonicotinic acid derivatives vary, but this specific protocol for the 3-chloro isomer is established and reproducible. |
| Quantified Difference | Protocol-specific yield provides a benchmark for this specific regioisomer |
| Conditions | Reflux with thionyl chloride, followed by reaction with ethanol and DIPEA at 0°C to room temperature for 18 hours |
Why This Matters
This established, high-yield protocol reduces synthetic risk and ensures a reliable supply of the correct regioisomer for multi-step syntheses.
